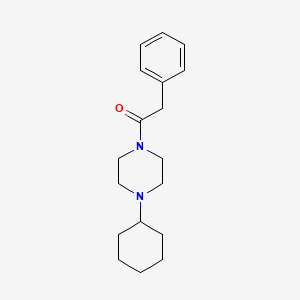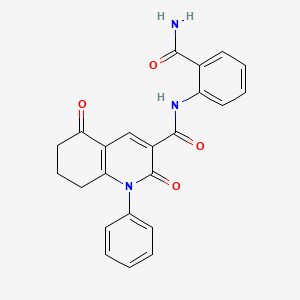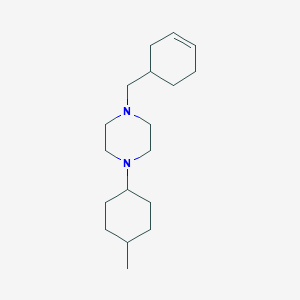![molecular formula C24H36N2 B14920979 1,2-Bis[(E)-1-(1-adamantyl)ethylidene]hydrazine](/img/structure/B14920979.png)
1,2-Bis[(E)-1-(1-adamantyl)ethylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[(E)-1-(1-adamantyl)ethylidene]hydrazine is a compound that belongs to the class of adamantane derivatives. Adamantane is a highly stable, diamondoid hydrocarbon known for its unique cage-like structure. The compound this compound is characterized by the presence of two adamantyl groups attached to a hydrazine moiety through ethylidene linkages. This structure imparts significant stability and unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(E)-1-(1-adamantyl)ethylidene]hydrazine typically involves the reaction of 1-adamantyl carbohydrazide with substituted benzaldehydes or acetophenones. One common method includes treating ethyl 2-[1-(1-adamantyl)ethylidene]hydrazine-1-carboxylate with thionyl chloride to form 4-(1-adamantyl)-1,2,3-thiadiazole, which then decomposes in the presence of strong bases to yield the desired hydrazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(E)-1-(1-adamantyl)ethylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The adamantyl groups can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like benzyl halides and proton donors are commonly employed.
Major Products Formed
The major products formed from these reactions include various functionalized adamantane derivatives, which can be further utilized in the synthesis of bioactive compounds, pharmaceuticals, and advanced materials .
Scientific Research Applications
1,2-Bis[(E)-1-(1-adamantyl)ethylidene]hydrazine has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and polymers.
Biology: Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for antiviral and anticancer therapies.
Industry: Utilized in the production of thermally stable and high-energy fuels, oils, and advanced materials such as nanodiamonds
Mechanism of Action
The mechanism of action of 1,2-Bis[(E)-1-(1-adamantyl)ethylidene]hydrazine involves its interaction with various molecular targets and pathways. The adamantyl groups enhance the compound’s stability and facilitate its binding to specific enzymes and receptors. This binding can inhibit or activate certain biochemical pathways, leading to the observed bioactivities such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
4-(1-Adamantyl)-1,2,3-thiadiazole: A precursor in the synthesis of various adamantane derivatives.
Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Exhibits high antiviral activity
Uniqueness
1,2-Bis[(E)-1-(1-adamantyl)ethylidene]hydrazine is unique due to its dual adamantyl groups, which impart significant stability and unique chemical properties. This makes it particularly valuable in the synthesis of advanced materials and bioactive compounds, distinguishing it from other similar adamantane derivatives .
Properties
Molecular Formula |
C24H36N2 |
|---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
(E)-1-(1-adamantyl)-N-[(E)-1-(1-adamantyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C24H36N2/c1-15(23-9-17-3-18(10-23)5-19(4-17)11-23)25-26-16(2)24-12-20-6-21(13-24)8-22(7-20)14-24/h17-22H,3-14H2,1-2H3/b25-15+,26-16+ |
InChI Key |
VWHMRQZQXPGDNQ-RYQLWAFASA-N |
Isomeric SMILES |
C/C(=N\N=C(\C12CC3CC(C1)CC(C2)C3)/C)/C45CC6CC(C4)CC(C5)C6 |
Canonical SMILES |
CC(=NN=C(C)C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14920923.png)
![Naphthalen-1-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B14920929.png)
![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14920930.png)

![4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid](/img/structure/B14920934.png)

![(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B14920940.png)


![N-(4-butoxyphenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14920966.png)
![1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14920987.png)
![N-(4-methoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14920994.png)
